molecular formula C27H23N3O3 B11668168 4-[(E)-[(4-Acetamidophenyl)imino]methyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide

4-[(E)-[(4-Acetamidophenyl)imino]methyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide

Cat. No.: B11668168
M. Wt: 437.5 g/mol
InChI Key: RVNBRYXOGRKJOT-UHFFFAOYSA-N
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Description

4-[(E)-[(4-Acetamidophenyl)imino]methyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core substituted with acetamidophenyl and hydroxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-Acetamidophenyl)imino]methyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the acetamidophenyl and hydroxy groups. Common reagents used in these reactions include acetic anhydride, phenylhydrazine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(4-Acetamidophenyl)imino]methyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield naphthoquinones, while reduction of the imino group may produce corresponding amines.

Scientific Research Applications

4-[(E)-[(4-Acetamidophenyl)imino]methyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-Acetamidophenyl)imino]methyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(4-Methoxyphenyl)imino]methyl]-2-methoxyphenyl acetate
  • 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate

Uniqueness

4-[(E)-[(4-Acetamidophenyl)imino]methyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and biological properties. Its combination of acetamidophenyl and hydroxy groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C27H23N3O3

Molecular Weight

437.5 g/mol

IUPAC Name

4-[(4-acetamidophenyl)iminomethyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C27H23N3O3/c1-17-7-3-6-10-25(17)30-27(33)23-15-19-8-4-5-9-22(19)24(26(23)32)16-28-20-11-13-21(14-12-20)29-18(2)31/h3-16,32H,1-2H3,(H,29,31)(H,30,33)

InChI Key

RVNBRYXOGRKJOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)C=NC4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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